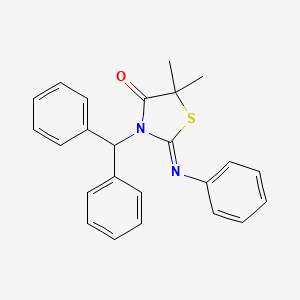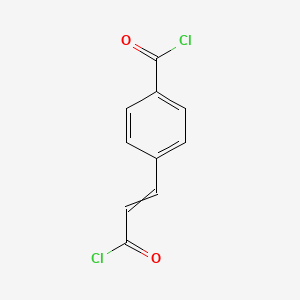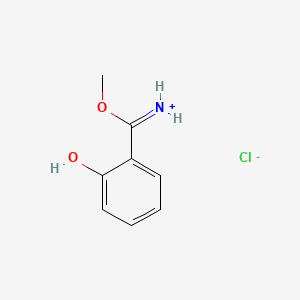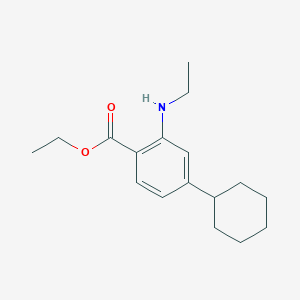![molecular formula C9H13BrO B14591226 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol CAS No. 61242-26-0](/img/structure/B14591226.png)
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is a bicyclic compound that features a bromine atom and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol typically involves the bromination of bicyclo[3.3.1]non-5-en-1-ol. This can be achieved through the reaction of the parent alcohol with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
化学反応の分析
Types of Reactions
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 9-hydroxybicyclo[3.3.1]non-5(9)-en-1-ol derivatives.
Oxidation: Formation of 9-bromobicyclo[3.3.1]non-5(9)-en-1-one.
Reduction: Formation of bicyclo[3.3.1]non-5(9)-en-1-ol or bicyclo[3.3.1]nonane derivatives.
科学的研究の応用
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with sulfur atoms in the bicyclic structure.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: A compound with selenium and sulfur atoms in the bicyclic structure.
Uniqueness
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its bicyclic structure. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
61242-26-0 |
|---|---|
分子式 |
C9H13BrO |
分子量 |
217.10 g/mol |
IUPAC名 |
9-bromobicyclo[3.3.1]non-5(9)-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-8-7-3-1-5-9(8,11)6-2-4-7/h11H,1-6H2 |
InChIキー |
NUAUUSXXSQCYAT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C1)(CCC2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)


![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)


![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)


![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
